molecular formula C18H13ClN2O3S2 B3547689 3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B3547689
M. Wt: 404.9 g/mol
InChI Key: ZPALKBJEBGHQFM-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-9-10(17(23)24)6-4-7-12(9)20-18(25)21-16(22)15-14(19)11-5-2-3-8-13(11)26-15/h2-8H,1H3,(H,23,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPALKBJEBGHQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps. One common approach is the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . This reaction forms an intermediate, which is then further reacted with 2-methylbenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and carbonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action for 3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to its specific combination of functional groups and the presence of both benzothiophene and benzoic acid moieties. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
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3-({[(3-Chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

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